![molecular formula C22H21ClN2O4S B5013146 N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as CM-124, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CM-124 is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which is involved in several cellular processes, including cell proliferation and survival.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a specific inhibitor of the protein phosphatase 2A (PP2A), which is involved in several cellular processes, including cell proliferation and survival. PP2A is a tumor suppressor protein that is downregulated in many types of cancer, leading to uncontrolled cell growth. By inhibiting PP2A, this compound can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. It also sensitizes cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, this compound inhibits the aggregation of misfolded proteins, which is thought to be a key factor in the pathogenesis of these diseases. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is its specificity for PP2A, which makes it a useful tool for studying the role of PP2A in cellular processes. This compound has also been shown to have low toxicity in preclinical models, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosing and administration schedule for this compound.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. One area of interest is the development of more soluble analogs of this compound, which would make it easier to administer in vivo. Another area of interest is the optimization of dosing and administration schedules for this compound in preclinical models. In addition, further studies are needed to determine the potential therapeutic applications of this compound in various types of cancer and neurodegenerative diseases. Finally, the development of biomarkers to predict response to this compound treatment would be beneficial in the clinical setting.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 4-(bromomethyl)-N-methylbenzamide to form N-methyl-4-{[(3-chloro-4-methoxyphenyl)amino]methyl}benzamide. This compound is then reacted with phenylsulfonylmethyl chloride and sodium hydride to form N-methyl-4-{[(3-chloro-4-methoxyphenyl)amino]methyl}-N-(phenylsulfonylmethyl)benzamide. Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride and sodium hydride to form this compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct to these treatments. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-18(14-20(21)23)24-22(26)17-10-8-16(9-11-17)15-25(30(2,27)28)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFHRNQEAPLPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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